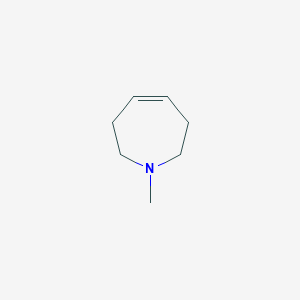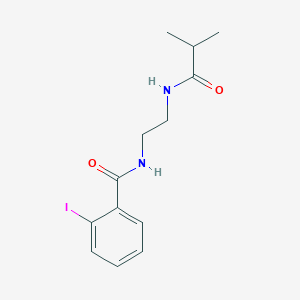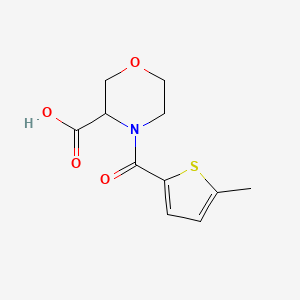![molecular formula C6H9NO2 B14899306 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
5-Azabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azabicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemical conditions. One common method is the formal single electron reduction of azabicyclo[1.1.0]butanes under photochemical conditions . This approach leverages a polar-radical-polar relay strategy that includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through a batchwise, multigram preparation method. This involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .
Chemical Reactions Analysis
Types of Reactions: 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products: The major products formed from these reactions include various substituted derivatives and primary amines, which can be further functionalized for different applications .
Scientific Research Applications
5-Azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: Its rigid structure makes it a valuable scaffold for designing bioactive compounds.
Mechanism of Action
The mechanism by which 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its role as a versatile electrophile in ring-opening reactions with various nucleophiles. This property allows it to participate in the synthesis of complex molecules, including ligand-directed degraders that target specific proteins for degradation . The molecular targets and pathways involved include the androgen receptor and other protein targets in medicinal chemistry .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: Another rigid bicyclic compound with similar structural features.
Azabicyclo[1.1.0]butane: A precursor used in the synthesis of 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid.
Piperazinium Methanesulfonate: A related compound used in medicinal chemistry.
Uniqueness: this compound is unique due to its rigid structure and nitrogen-containing ring, which provide it with distinct chemical properties and make it a valuable building block for the synthesis of bioactive compounds and complex molecules .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-2-1-4(3-6)7-6/h4,7H,1-3H2,(H,8,9) |
InChI Key |
PMPRUDXSFWDTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)








![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
